molecular formula C10H11NO2S B13952217 (4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol

(4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol

Katalognummer: B13952217
Molekulargewicht: 209.27 g/mol
InChI-Schlüssel: DDSVTXDUWCAAQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol is an organic compound that belongs to the class of indene derivatives It features a nitro group at the 4-position, a thiol group attached to a methylene bridge at the 2-position, and a dihydroindene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol typically involves the following steps:

    Nitration: The starting material, 2,3-dihydro-1H-indene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Thiol Introduction: The nitro-substituted dihydroindene is then reacted with a thiolating agent, such as thiourea, in the presence of a base like sodium hydroxide to form the desired thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

(4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino-substituted indene derivatives.

    Substitution: Thioethers or thioesters.

Wissenschaftliche Forschungsanwendungen

(4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The thiol group can form disulfide bonds with proteins, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-nitro-2,3-dihydro-1H-inden-2-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    (4-nitro-2,3-dihydro-1H-inden-2-yl)amine: Similar structure but with an amino group instead of a thiol group.

    (4-nitro-2,3-dihydro-1H-inden-2-yl)ethanethiol: Similar structure but with an ethyl group attached to the thiol group.

Uniqueness

(4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol is unique due to the presence of both a nitro group and a thiol group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Eigenschaften

Molekularformel

C10H11NO2S

Molekulargewicht

209.27 g/mol

IUPAC-Name

(4-nitro-2,3-dihydro-1H-inden-2-yl)methanethiol

InChI

InChI=1S/C10H11NO2S/c12-11(13)10-3-1-2-8-4-7(6-14)5-9(8)10/h1-3,7,14H,4-6H2

InChI-Schlüssel

DDSVTXDUWCAAQP-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC2=C1C=CC=C2[N+](=O)[O-])CS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.